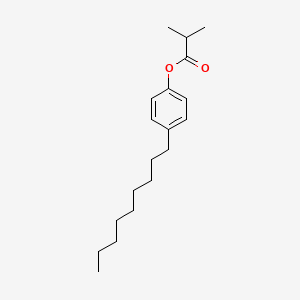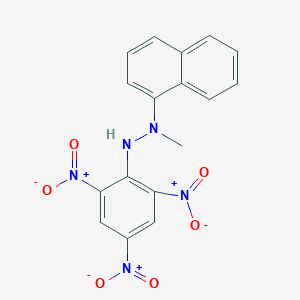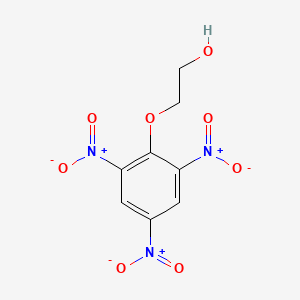![molecular formula C9H10OS B14729965 2-[(Prop-2-en-1-yl)sulfanyl]phenol CAS No. 5656-45-1](/img/structure/B14729965.png)
2-[(Prop-2-en-1-yl)sulfanyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Prop-2-en-1-yl)sulfanyl]phenol is an organic compound characterized by the presence of a phenol group and a prop-2-en-1-yl sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)sulfanyl]phenol typically involves the reaction of 2-mercaptophenol with allyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the thiol group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as ethanol or methanol to enhance the solubility of the reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Prop-2-en-1-yl)sulfanyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
2-[(Prop-2-en-1-yl)sulfanyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-[(Prop-2-en-1-yl)sulfanyl]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfanyl group can undergo redox reactions, contributing to the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Sulfonylbis[2-(prop-2-en-1-yl)phenol]: A sulfonic acid derivative with similar structural features.
Eugenol: A phenolic compound with a similar allyl group.
Uniqueness
2-[(Prop-2-en-1-yl)sulfanyl]phenol is unique due to the presence of both a phenol group and a prop-2-en-1-yl sulfanyl group, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
5656-45-1 |
|---|---|
Formule moléculaire |
C9H10OS |
Poids moléculaire |
166.24 g/mol |
Nom IUPAC |
2-prop-2-enylsulfanylphenol |
InChI |
InChI=1S/C9H10OS/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,10H,1,7H2 |
Clé InChI |
IOGKBYVGPUNVCL-UHFFFAOYSA-N |
SMILES canonique |
C=CCSC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14729886.png)
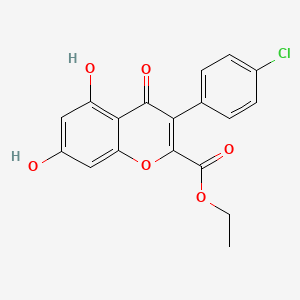

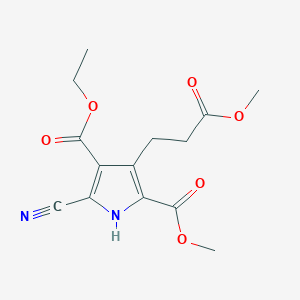

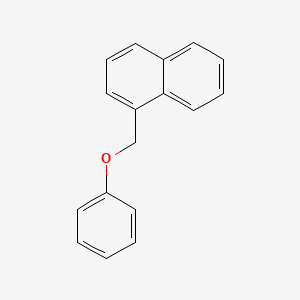
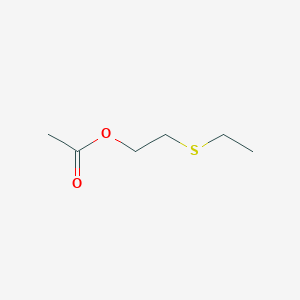
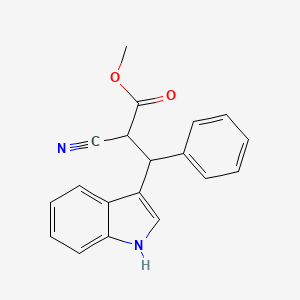

![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)
